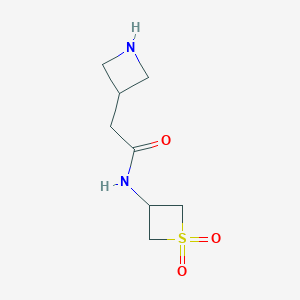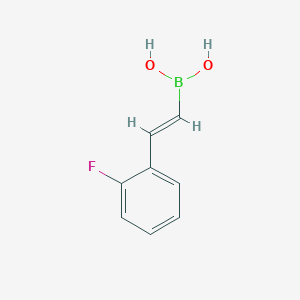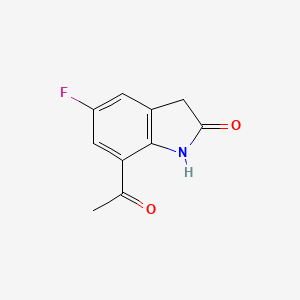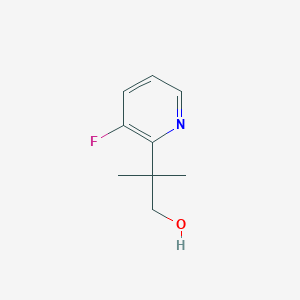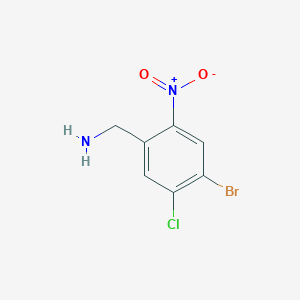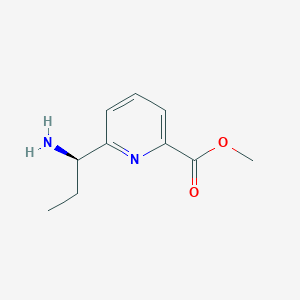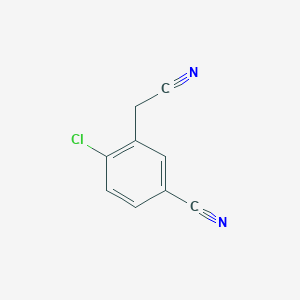
4-Chloro-3-(cyanomethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(cyanomethyl)benzonitrile is an organic compound with the molecular formula C9H5ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a cyanomethyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(cyanomethyl)benzonitrile typically involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyanomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(cyanomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-3-(carboxymethyl)benzoic acid.
Reduction: 4-Chloro-3-(aminomethyl)benzonitrile.
Substitution: 4-Hydroxy-3-(cyanomethyl)benzonitrile or 4-Amino-3-(cyanomethyl)benzonitrile.
Aplicaciones Científicas De Investigación
4-Chloro-3-(cyanomethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(cyanomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-Chloro-3-(cyanomethyl)benzonitrile can be compared with other similar compounds such as:
4-Chlorobenzonitrile: Lacks the cyanomethyl group, making it less versatile in certain chemical reactions.
3-Chlorobenzonitrile: The chlorine atom is positioned differently, affecting its reactivity and applications.
4-Cyanobenzonitrile: Lacks the chlorine atom, which can influence its chemical properties and biological activities.
The unique combination of the chlorine and cyanomethyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H5ClN2 |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
4-chloro-3-(cyanomethyl)benzonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-9-2-1-7(6-12)5-8(9)3-4-11/h1-2,5H,3H2 |
Clave InChI |
JMUDGXCZBLVHMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


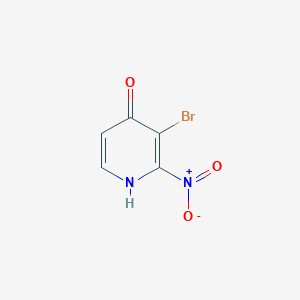
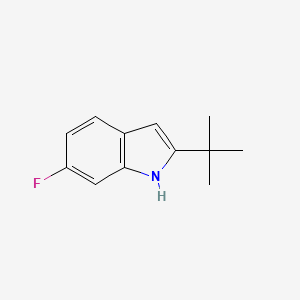
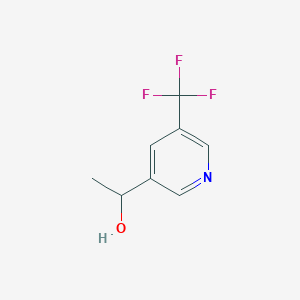
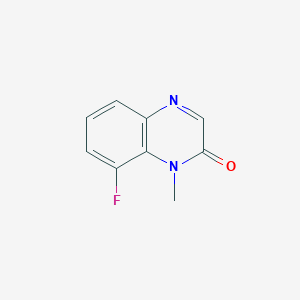
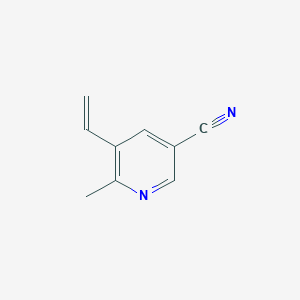

![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
